1,3-Diisocyano-2,2-dimethylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisocyano-2,2-dimethylpropane is an organic compound with the molecular formula C₇H₁₀N₂ It is characterized by the presence of two isocyanide groups attached to a central propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisocyano-2,2-dimethylpropane typically involves the reaction of 2,2-dimethylpropane-1,3-diol with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which is then converted to the isocyanide by treatment with a suitable amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Diisocyano-2,2-dimethylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanide groups can participate in nucleophilic substitution reactions, forming various derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and various electrophiles. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted isocyanides, while addition reactions can produce complex nitrogen-containing compounds .
Scientific Research Applications
1,3-Diisocyano-2,2-dimethylpropane has several applications in scientific research:
Biology: The compound’s reactivity with various biomolecules makes it a useful tool in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 1,3-Diisocyano-2,2-dimethylpropane involves its ability to form stable complexes with various metal ions and organic molecules. The isocyanide groups act as ligands, coordinating with metal centers and facilitating the formation of new chemical bonds. This property is exploited in catalysis and the synthesis of coordination compounds .
Comparison with Similar Compounds
Similar Compounds
1,3-Diisocyano-2,2-bis(isocyanomethyl)propane:
2,2-Dimethylpropane-1,3-diyl diisocyanide: Similar in structure but with different substitution patterns, affecting its chemical behavior and applications.
Uniqueness
1,3-Diisocyano-2,2-dimethylpropane is unique due to its specific arrangement of isocyanide groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
1,3-diisocyano-2,2-dimethylpropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-7(2,5-8-3)6-9-4/h5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUMIEUUANHYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+]#[C-])C[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702583 |
Source
|
Record name | 1,3-Diisocyano-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915153-89-8 |
Source
|
Record name | 1,3-Diisocyano-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.